Pelcitoclax

Description

Properties

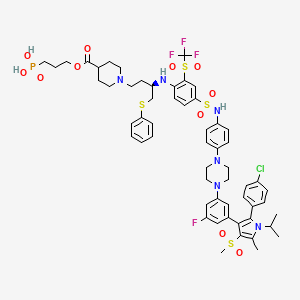

IUPAC Name |

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOCQCYXBYUYLH-YACUFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H66ClF4N6O11PS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619923-36-2 | |

| Record name | Pelcitoclax [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelcitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PELCITOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pelcitoclax: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelcitoclax (APG-1252) is a novel, potent, and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). As a BH3-mimetic, this compound restores the intrinsic mitochondrial pathway of apoptosis by disrupting the sequestration of pro-apoptotic proteins by Bcl-2 and Bcl-xL. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and oncogenic stress. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are frequently overexpressed in various malignancies, contributing to tumorigenesis and therapeutic resistance. This compound is a second-generation BH3-mimetic designed to selectively inhibit both Bcl-2 and Bcl-xL, thereby promoting cancer cell death.[1][2] Notably, this compound is a prodrug that is converted to its more active metabolite, APG-1252-M1, which exhibits potent antitumor activity.[2][3] This design strategy aims to enhance the therapeutic index and reduce off-target toxicities, such as thrombocytopenia, which has been a challenge with other Bcl-xL inhibitors.[2][4]

Core Mechanism of Action: Re-engaging the Intrinsic Apoptotic Pathway

This compound functions by competitively binding to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic "BH3-only" proteins like BIM and PUMA.[1][5] This disruption liberates the pro-apoptotic effector proteins BAX and BAK, which then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][6] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death.[7][8]

Signaling Pathway

The mechanism of this compound-induced apoptosis is depicted in the following signaling pathway diagram:

Caption: this compound's apoptotic signaling pathway.

Quantitative Data

The efficacy of this compound and its active metabolite, APG-1252-M1, has been quantified through various in vitro assays.

Binding Affinity

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL with high binding affinity.

| Compound | Target | Ki (nM) |

| This compound (APG-1252) | Bcl-2 / Bcl-xL | < 1 |

Table 1: Binding affinity (Ki) of this compound for Bcl-2 and Bcl-xL.[3]

Cellular Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound and APG-1252-M1 has been determined in a panel of cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |

| NCI-H146 | Small Cell Lung Cancer | APG-1252-M1 | 0.009 |

| SNK-1 | NK/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |

| SNK-1 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |

| SNK-6 | NK/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |

| SNK-6 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |

| SNK-8 | NK/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |

| SNK-8 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |

| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |

| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |

Table 2: IC50 values of this compound and its active metabolite APG-1252-M1 in various cancer cell lines.[1][4][6]

Key Experiments and Methodologies

The mechanism of action of this compound has been elucidated through a series of key experiments. The following sections detail the generalized protocols for these assays.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine on the cell surface.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells with desired concentrations of this compound or APG-1252-M1 for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Gently harvest both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Caption: Experimental workflow for Annexin V apoptosis assay.

Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis, following treatment with this compound.

Protocol:

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Experimental workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to demonstrate that this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins like BIM.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody targeting one of the proteins of interest (e.g., anti-Bcl-xL) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting using an antibody against the interacting protein (e.g., anti-BIM). A reduced amount of co-precipitated BIM in the this compound-treated sample indicates disruption of the Bcl-xL:BIM complex.[1][5]

Xenograft Tumor Models

In vivo efficacy of this compound is assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (and/or paclitaxel for combination studies) to the treatment group via a clinically relevant route (e.g., intravenous injection) according to a specified dosing schedule.[9] The control group receives a vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Logical Relationships and Drug Synergy

The antitumor activity of this compound is logically linked to its core mechanism and can be enhanced through combination therapies.

Caption: Logical flow of this compound's action and synergy.

This compound shows synergistic antitumor activity when combined with agents like taxanes (e.g., paclitaxel).[1] Taxanes can downregulate the anti-apoptotic protein Mcl-1, which is a known resistance factor to Bcl-2/Bcl-xL inhibitors.[1][9] By simultaneously inhibiting Bcl-2/Bcl-xL with this compound and reducing Mcl-1 levels with taxanes, a more comprehensive blockade of anti-apoptotic signaling is achieved, leading to enhanced apoptosis.

Conclusion

This compound is a promising dual Bcl-2/Bcl-xL inhibitor that effectively induces apoptosis in cancer cells. Its mechanism of action is well-defined, involving the disruption of anti-apoptotic protein complexes and the subsequent activation of the intrinsic mitochondrial apoptotic pathway. The prodrug design of this compound offers a potential advantage in mitigating on-target toxicities. Preclinical and early clinical data support its continued development as a monotherapy and in combination with other anticancer agents. This technical guide provides a comprehensive overview for researchers and drug development professionals engaged in the study of apoptosis and targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]

- 4. Validate User [ashpublications.org]

- 5. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. ascopubs.org [ascopubs.org]

The Discovery of APG-1252: A Dual Bcl-2/Bcl-xL Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2 and Bcl-xL often being overexpressed in various tumors. This overexpression is linked to tumor initiation, progression, and resistance to chemotherapy.[1] Consequently, targeting these anti-apoptotic proteins has emerged as a promising therapeutic strategy. APG-1252 (Pelcitoclax) is a novel, potent, and orally bioavailable dual inhibitor of Bcl-2 and Bcl-xL, developed to induce apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical evaluation of APG-1252.

Core Discovery and Prodrug Strategy

The development of dual Bcl-2/Bcl-xL inhibitors has been hampered by on-target toxicity, particularly thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.[4] To mitigate this, APG-1252 was ingeniously designed as a prodrug.[4] In its circulating form, APG-1252 has limited cell permeability. However, upon reaching the tumor microenvironment, it is converted to its active metabolite, APG-1252-M1.[1][5] This active form exhibits significantly higher potency in inducing apoptosis.[5] This innovative prodrug strategy aims to maximize anti-tumor efficacy while minimizing systemic toxicity, particularly the dose-limiting thrombocytopenia associated with previous Bcl-xL inhibitors like Navitoclax (ABT-263).[4]

Mechanism of Action

APG-1252, through its active metabolite APG-1252-M1, functions as a BH3 mimetic. It binds with high affinity to the hydrophobic groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[4][5] The liberation of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][6]

Quantitative Data

Binding Affinity

APG-1252 and its active metabolite, APG-1252-M1, demonstrate high binding affinity to both Bcl-2 and Bcl-xL, with Ki values in the sub-nanomolar range.

| Compound | Target | Binding Affinity (Ki) |

| APG-1252-M1 | Bcl-2 | < 1 nM |

| APG-1252-M1 | Bcl-xL | < 1 nM |

Table 1: Binding affinities of the active metabolite of APG-1252 to Bcl-2 and Bcl-xL.[7]

In Vitro Anti-proliferative Activity

The anti-proliferative effects of APG-1252 and its active metabolite have been evaluated across a range of cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | APG-1252 | 0.247 |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009 |

| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252 | 2.652 ± 2.606 |

| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252 | 1.568 ± 1.109 |

| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252 | 0.557 ± 0.383 |

| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |

| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |

| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |

| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |

| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |

Table 2: In vitro anti-proliferative activity of APG-1252 and its active metabolite APG-1252-M1 in various cancer cell lines.[8][9][10]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated significant anti-tumor activity of APG-1252.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C%) |

| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252 (65 mg/kg, twice weekly) | 13.7% - 30.7% |

| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252 (100 mg/kg, once weekly) | 13.7% - 30.7% |

| HGC-27 | Gastric Cancer | APG-1252 + Paclitaxel | 20% |

Table 3: In vivo anti-tumor efficacy of APG-1252 in xenograft models.[4][9]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Plating: Seed cells in opaque-walled multiwell plates (e.g., 96-well or 384-well) in their respective culture medium and incubate under standard conditions (37°C, 5% CO2).

-

Compound Treatment: Add serial dilutions of APG-1252 or APG-1252-M1 to the wells and incubate for the desired period (e.g., 72 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect apoptotic cells by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Cell Treatment: Treat cells with APG-1252 or APG-1252-M1 for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Study

-

Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Drug Formulation and Administration: For intravenous administration, APG-1252 can be formulated in a vehicle such as 20% PCP (15% PEG + 5% Cremophor) and 80% PBS.

-

Treatment Regimen: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer APG-1252, a combination therapy, or vehicle control according to the planned dosing schedule (e.g., once or twice weekly).

-

Efficacy Evaluation: At the end of the study, sacrifice the animals, and excise and weigh the tumors. The anti-tumor efficacy is often expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C%).

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.

Clinical Development

APG-1252 has progressed into clinical trials for various solid tumors and hematologic malignancies, both as a single agent and in combination with other anti-cancer therapies. A first-in-human study in patients with metastatic small-cell lung cancer and other solid tumors showed that APG-1252 was well-tolerated and demonstrated preliminary therapeutic efficacy, with an overall response rate of 6.5% and a disease control rate of 30.4%.[4] The most common treatment-related adverse events included manageable transaminase elevations and reduced platelet counts, which were less frequent with a once-weekly schedule.[4]

Clinical studies are also exploring the combination of APG-1252 with other agents. For instance, in combination with the EGFR inhibitor osimertinib for non-small cell lung cancer (NSCLC), APG-1252 has shown promising results, particularly in EGFR-TKI-naïve patients with TP53 and EGFR mutations, with an objective response rate of 87.5%.[2] Another trial investigating APG-1252 with paclitaxel in relapsed/refractory SCLC reported an objective response rate of 25%.[9]

Conclusion

APG-1252 represents a significant advancement in the development of Bcl-2 family inhibitors. Its innovative prodrug design effectively addresses the challenge of on-target thrombocytopenia associated with dual Bcl-2/Bcl-xL inhibition, potentially widening the therapeutic window. Preclinical data have consistently demonstrated its potent pro-apoptotic activity and anti-tumor efficacy in a variety of cancer models. Early clinical data are encouraging, suggesting that APG-1252, both as a monotherapy and in combination, holds promise as a valuable therapeutic option for patients with a range of solid tumors and hematologic malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 5. kumc.edu [kumc.edu]

- 6. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ashpublications.org [ashpublications.org]

- 10. aacrjournals.org [aacrjournals.org]

Pelcitoclax: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelcitoclax (APG-1252) is a novel, potent, second-generation small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor initiation, progression, and chemoresistance.[1][3] this compound, a BH3 mimetic, is designed to restore the intrinsic mitochondrial pathway of apoptosis by binding to and inhibiting Bcl-2 and Bcl-xL.[1][3] This guide provides an in-depth overview of the pro-apoptotic activity of this compound in various cancer cells, detailing its mechanism of action, experimental validation, and quantitative efficacy.

This compound is a prodrug that is converted in vivo to its more active metabolite, APG-1252-M1.[3][4] This strategy was developed to mitigate the on-target thrombocytopenia associated with Bcl-xL inhibition by previous agents.[2][5] APG-1252-M1 exhibits significantly higher concentrations in tumor tissues compared to plasma, enhancing its therapeutic index.[2][5]

Mechanism of Action: Restoring Apoptotic Signaling

This compound and its active metabolite, APG-1252-M1, function by competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL. This action displaces pro-apoptotic "BH3-only" proteins like BIM and PUMA.[6][7] The liberation of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] This critical event results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3, and cleavage of poly-ADP ribose polymerase-1 (PARP-1), ultimately executing the apoptotic program.[3][5]

Quantitative Data Presentation

The pro-apoptotic activity of this compound and its active metabolite has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and apoptosis induction data.

Table 1: IC50 Values of this compound and APG-1252-M1 in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | This compound | 0.247 | [6] |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009 | [6] |

| SNK-1 | Natural Killer/T-cell Lymphoma | This compound | 2.652 ± 2.606 | [5] |

| SNK-1 | Natural Killer/T-cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 | [5] |

| SNK-6 | Natural Killer/T-cell Lymphoma | This compound | 1.568 ± 1.109 | [5] |

| SNK-6 | Natural Killer/T-cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 | [5] |

| SNK-8 | Natural Killer/T-cell Lymphoma | This compound | 0.557 ± 0.383 | [5] |

| SNK-8 | Natural Killer/T-cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 | [5] |

| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 | [8] |

| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 | [8] |

Note: In vitro studies often utilize the active metabolite APG-1252-M1 due to the prodrug nature of this compound.[6][8]

Table 2: Apoptosis Induction by APG-1252-M1 in NCI-H446 SCLC Cells

| Treatment Duration | Concentration (nmol/L) | % Apoptotic Cells (Annexin V positive) | Reference |

| 2 hours | Not specified | Significant increase | [6] |

| 24 hours | Not specified | 60% | [6] |

| Not specified | 50 | 34.79% | [6] |

| Not specified | 200 | 58.58% | [6] |

Combination Therapies

This compound has shown synergistic anti-tumor activity when combined with other chemotherapeutic agents. A key mechanism for this synergy is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1) by the combination partner, which sensitizes cancer cells to Bcl-2/Bcl-xL inhibition by this compound.[6][7]

Combination with Taxanes

In preclinical models, the combination of this compound with taxanes (e.g., paclitaxel) has demonstrated enhanced anti-tumor activity.[6] Paclitaxel treatment can decrease MCL-1 levels, thereby overcoming a potential resistance mechanism to Bcl-2/Bcl-xL inhibitors.[6]

Combination with Osimertinib

In EGFR-mutant non-small cell lung cancer (NSCLC), this compound has been investigated in combination with the EGFR tyrosine kinase inhibitor (TKI) osimertinib.[9] This combination aims to overcome resistance to TKIs by targeting the downstream anti-apoptotic signaling pathways.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the pro-apoptotic activity of this compound.

Cell Viability Assays

Cell viability assays are used to determine the anti-proliferative activity of a compound.

1. CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. # G7571) [6]

-

Principle: This assay measures ATP levels, an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound, APG-1252-M1, or a reference compound for the desired duration (e.g., 4 days).[6]

-

Equilibrate the plate and reagents to room temperature.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

2. Water-Soluble Tetrazolium Salt (WST) Assay (e.g., CCK-8, Shanghai Life iLab Biotechnology; Cat. # D3100L4057) [6]

-

Principle: This colorimetric assay measures the activity of cellular dehydrogenases, which reduces the WST salt to a colored formazan product.

-

Protocol:

-

Follow steps 1 and 2 from the CellTiter-Glo® protocol.

-

Add WST reagent to each well (typically 10% of the culture volume).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cell viability relative to untreated controls.

-

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining [6]

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with APG-1252-M1 for the desired time and concentration.

-

Harvest cells (including supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add fluorescently labeled Annexin V and PI.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Mechanistic Assays

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample and can be used to assess changes in the levels of apoptosis-related proteins (e.g., Bcl-2 family members, cleaved caspases, PARP-1).[5]

-

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-xL, Bcl-2, Mcl-1, cleaved caspase-3, cleaved PARP-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunoassay for Protein-Protein Complexes [6]

-

Principle: An ELISA-based platform can be used to quantify the disruption of anti-apoptotic and pro-apoptotic protein complexes.

-

Protocol:

-

Coat microplate wells with a capture antibody specific for one protein in the complex (e.g., Bcl-xL).

-

Add cell lysates from treated and untreated cells.

-

Wash away unbound material.

-

Add a detection antibody specific for the interacting protein (e.g., BIM or PUMA), which is typically conjugated to an enzyme or fluorophore.

-

Add a substrate and measure the resulting signal, which is proportional to the amount of the protein-protein complex.

-

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer cell types by targeting the key survival proteins Bcl-2 and Bcl-xL. Its prodrug design offers a potential solution to the hematological toxicities that have limited the development of other Bcl-xL inhibitors. The synergistic effects observed with other chemotherapeutic agents, particularly those that modulate MCL-1 levels, highlight a rational combination strategy to enhance its therapeutic efficacy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

Investigating the role of Pelcitoclax in overcoming venetoclax resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venetoclax, a selective BCL-2 inhibitor, has revolutionized the treatment of various hematologic malignancies. However, the emergence of intrinsic and acquired resistance poses a significant clinical challenge, often driven by the upregulation of other anti-apoptotic proteins, most notably BCL-xL. This technical guide delves into the role of Pelcitoclax (APG-1252), a novel dual BCL-2/BCL-xL inhibitor, in overcoming venetoclax resistance. We provide a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its efficacy, a compilation of key quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.

The Challenge of Venetoclax Resistance

Venetoclax exerts its pro-apoptotic effects by binding to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM and allowing for the activation of BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization and cell death.[1][2][3] Resistance to venetoclax can arise through various mechanisms, with the upregulation of BCL-xL being a predominant factor.[3][4] Increased levels of BCL-xL can sequester BIM that is released from BCL-2 upon venetoclax treatment, thereby neutralizing the pro-apoptotic signal and promoting cell survival.[3] Additionally, activation of signaling pathways such as the ERK/MAPK pathway has been implicated in mediating resistance.

This compound: A Dual BCL-2/BCL-xL Inhibitor to Counter Resistance

This compound (APG-1252) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of both BCL-2 and BCL-xL.[5] It is a pro-drug that is converted in vivo to its active metabolite, APG-1252-M1.[6][7] By simultaneously targeting both BCL-2 and BCL-xL, this compound directly addresses the primary mechanism of venetoclax resistance.

Mechanism of Action

The primary mechanism by which this compound overcomes venetoclax resistance is through its inhibition of BCL-xL.[5][8] In venetoclax-resistant cells with high BCL-xL expression, this compound binds to and inhibits BCL-xL, preventing the sequestration of pro-apoptotic proteins like BIM. This liberation of BIM allows it to activate BAX and BAK, thereby restoring the apoptotic cascade. Furthermore, evidence suggests that this compound may also counteract resistance mechanisms involving the ERK signaling pathway.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and its active metabolite in overcoming venetoclax resistance.

Table 1: IC50 Values of Venetoclax in Sensitive and Resistant Multiple Myeloma Cell Lines [8][9]

| Cell Line | Phenotype | Venetoclax IC50 (µM) |

| KMS27 Parental | Sensitive | ~0.01 - 0.1 |

| KMS27 Resistant Clones | Resistant | ~0.1 - 1.0 (3- to 10-fold increase) |

| KMS12PE Parental | Sensitive | ~0.01 - 0.1 |

| KMS12PE Resistant Clones | Resistant | ~0.1 - 1.0 (3- to 10-fold increase) |

Table 2: Efficacy of this compound (APG-1252-M1) in Venetoclax-Resistant Models [5]

| Cell Line / Model | Cancer Type | This compound (APG-1252-M1) IC50 | Notes |

| NCI-H146 | Small Cell Lung Cancer | 0.009 µM | Highly sensitive |

| Venetoclax-Resistant MM Clones | Multiple Myeloma | Synergistic with venetoclax | Combination Index (CI) < 0.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in overcoming venetoclax resistance.

Generation of Venetoclax-Resistant Cell Lines[10][11][12][13]

Objective: To develop cell line models of acquired venetoclax resistance for in vitro studies.

Protocol:

-

Cell Culture: Culture venetoclax-sensitive hematologic malignancy cell lines (e.g., KMS27, KMS12PE for multiple myeloma) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Initial Venetoclax Exposure: Begin by exposing the cells to a low concentration of venetoclax, typically at or slightly below the IC50 value.

-

Stepwise Dose Escalation: Gradually increase the concentration of venetoclax in the culture medium over a period of several months. The increments should be small enough to allow a subpopulation of cells to survive and proliferate.

-

Monitoring Resistance: Periodically assess the sensitivity of the cell population to venetoclax using a cell viability assay (see Protocol 4.2). A significant increase in the IC50 value (e.g., >3-fold) indicates the development of resistance.

-

Clonal Selection (Optional): To obtain homogenous resistant populations, single-cell cloning can be performed from the resistant bulk culture using methods like limiting dilution or fluorescence-activated cell sorting (FACS).

-

Maintenance of Resistant Lines: Once established, continuously culture the resistant cell lines in the presence of a maintenance concentration of venetoclax to retain the resistant phenotype.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)[9][14]

Objective: To determine the cytotoxic effects of this compound and venetoclax on sensitive and resistant cells and to calculate IC50 values.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.

-

Drug Treatment: Add serial dilutions of this compound (or its active metabolite APG-1252-M1), venetoclax, or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., 0.1N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide/7-AAD Staining)[6][15]

Objective: To quantify the induction of apoptosis by this compound in venetoclax-resistant cells.

Protocol:

-

Cell Treatment: Treat venetoclax-resistant cells with this compound (or APG-1252-M1) at various concentrations and time points. Include a vehicle control and a positive control for apoptosis.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting[5][16][17]

Objective: To analyze the expression levels of key proteins involved in the apoptosis pathway and venetoclax resistance, such as BCL-2, BCL-xL, BIM, and components of the ERK pathway.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BCL-xL, anti-BIM, anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Co-Immunoprecipitation (Co-IP)[18][19][20][21]

Objective: To investigate the protein-protein interactions, specifically the disruption of BCL-xL:BIM complexes by this compound.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-BCL-xL) or an isotype control antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-BIM).

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Tipping the balance: toward rational combination therapies to overcome venetoclax resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Paper: Venetoclax Resistance Results in Broad Resistance to Majority of Anti-MM Agents Due to the Suppression of Apoptosis but Can be Overcome By BCMA-Targeted Immunotherapy [ash.confex.com]

- 9. ashpublications.org [ashpublications.org]

APG-1252-M1: A Technical Guide to the Active Metabolite of Pelcitoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-1252-M1 is the potent, biologically active metabolite of the pro-drug Pelcitoclax (APG-1252).[1][2] this compound was developed as a novel dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) anti-apoptotic proteins.[1][3] The prodrug design allows for reduced platelet toxicity in circulation, a known side effect of Bcl-xL inhibition.[1] In vivo, this compound is converted to APG-1252-M1, which exhibits significant antitumor activity across a range of cancers.[3][4] This technical guide provides an in-depth overview of APG-1252-M1, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

APG-1252-M1 functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][4] In many cancer cells, the overexpression of these proteins sequesters pro-apoptotic proteins like BIM, PUMA, BAX, and BAK, thereby preventing the initiation of apoptosis, or programmed cell death.[5][6] By binding to Bcl-2 and Bcl-xL with high affinity, APG-1252-M1 displaces these pro-apoptotic proteins.[1][7] The released BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][6] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and ultimately leading to apoptosis.[3][8]

Quantitative Data

The following tables summarize the key quantitative data for APG-1252-M1 from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of APG-1252-M1

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H146 | Small Cell Lung Cancer | 0.009 | [1] |

| SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | [7] |

| SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | [7] |

| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | [7] |

| AGS | Gastric Carcinoma | 1.146 ± 0.56 | [3] |

| N87 | Gastric Carcinoma | 0.9007 ± 0.23 | [3] |

| HCC2998 | Colorectal Cancer | < 1 | [2] |

| HCT116 | Colorectal Cancer | < 1 | [2] |

| SW480 | Colorectal Cancer | < 1 | [2] |

Table 2: Binding Affinity of APG-1252-M1

| Target Protein | Ki (nM) | Reference |

| Bcl-xL | 134 | [9] |

| Bcl-2 | 450 | [9] |

Table 3: Clinical Efficacy of this compound (APG-1252) in Combination Therapies

| Trial Identifier | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| NCT04001777 | EGFR TKI-Resistant NSCLC | Osimertinib | 15% | 80% | [10] |

| NCT04001777 | EGFR TKI-Naïve NSCLC | Osimertinib | 59.1% | 95.5% | [10] |

| NCT04001777 | EGFR-TKI-naïve with TP53 and EGFR mutations | Osimertinib | 87.5% | - | [11] |

| NCT04210037 | Relapsed/Refractory SCLC | Paclitaxel | - | - | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of APG-1252-M1.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies evaluating the effect of APG-1252-M1 on cancer cell proliferation.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Add serial dilutions of APG-1252-M1 (or combination agents) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol is based on methods used to quantify apoptosis induction by APG-1252-M1.[2][14]

-

Cell Treatment: Treat cells with the desired concentrations of APG-1252-M1 for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis

This protocol outlines the general steps for detecting changes in protein expression and cleavage following APG-1252-M1 treatment.[2][3]

-

Protein Extraction: Treat cells with APG-1252-M1, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, cleaved Caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.[1][3]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (formulated for intravenous injection), a vehicle control, and any combination agents according to the specified dosing schedule (e.g., once or twice weekly).

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Visualizations

Signaling Pathway of APG-1252-M1-Induced Apoptosis

Caption: APG-1252-M1 induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of APG-1252-M1.

Logical Relationship of this compound to APG-1252-M1

Caption: Conversion of this compound to APG-1252-M1.

Conclusion

APG-1252-M1, the active metabolite of this compound, is a potent dual inhibitor of Bcl-2 and Bcl-xL with significant antitumor activity in a variety of preclinical models. Its mechanism of action through the intrinsic apoptosis pathway is well-characterized. The prodrug approach of this compound offers a promising strategy to mitigate the on-target toxicity associated with Bcl-xL inhibition. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its active metabolite, APG-1252-M1, in various cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. m.youtube.com [m.youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Study of APG-1252 Plus Osimertinib(AZD9291) in EGFR TKI Resistant NSCLC Patients [clin.larvol.com]

- 11. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]

- 12. Myelodysplastic syndrome study on hold, solid tumour trial terminated [clinicaltrialsarena.com]

- 13. Study of APG-1252 Plus Paclitaxel in Patients With Relapsed/Refractory Small Cell Lung Cancer [clin.larvol.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Pelcitoclax: A Technical Guide to BAX/BAK-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelcitoclax (APG-1252) is a novel, potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound, and its more active metabolite APG-1252-M1, function as BH3 mimetics, directly binding to and neutralizing Bcl-2 and Bcl-xL. This action unleashes the pro-apoptotic proteins BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated cell death. This technical guide provides an in-depth overview of the mechanism of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Quantitative Analysis of this compound Activity

The anti-proliferative and pro-apoptotic activity of this compound and its active metabolite, APG-1252-M1, have been quantified across a range of cancer cell lines and in clinical settings.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound and APG-1252-M1 in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| NCI-H146 | Small-Cell Lung Cancer (SCLC) | This compound | 0.247 | [1] |

| NCI-H146 | Small-Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009 | [1] |

| AGS | Gastric Carcinoma | APG-1252-M1 | 1.146 ± 0.56 | [3] |

| NCI-N87 | Gastric Carcinoma | APG-1252-M1 | 0.9007 ± 0.23 | [3] |

| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound | 2.652 ± 2.606 | [4] |

| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound | 1.568 ± 1.109 | [4] |

| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound | 0.557 ± 0.383 | [4] |

| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 | [4] |

| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 | [4] |

| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 | [4] |

Clinical Efficacy: Response in Solid Tumors

A first-in-human clinical trial of this compound in patients with locally advanced or metastatic solid tumors has shown preliminary efficacy.

| Clinical Endpoint | Result | Patient Population | Reference |

| Overall Response Rate (ORR) | 6.5% | Metastatic small-cell lung cancer and other solid tumors (N=50) | [1][2] |

| Disease Control Rate (DCR) | 30.4% | Metastatic small-cell lung cancer and other solid tumors (N=50) | [1][2] |

| Overall Response Rate (ORR) | 80.8% | EGFR-TKI-naïve NSCLC patients (this compound + Osimertinib) (N=26) | [5] |

| Overall Response Rate (ORR) | 87.5% | EGFR-TKI-naïve NSCLC patients with TP53 and EGFR mutations (this compound + Osimertinib) (N=16) | [5] |

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers the intrinsic apoptotic pathway by disrupting the balance of pro- and anti-apoptotic BCL-2 family proteins at the mitochondrial membrane.

Figure 1: this compound-Induced Apoptotic Signaling Pathway. this compound is metabolized to its active form, APG-1252-M1, which inhibits Bcl-2 and Bcl-xL, leading to the activation of BAX and BAK, MOMP, and subsequent caspase-mediated apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: The following day, treat cells with a serial dilution of this compound or APG-1252-M1. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V Apoptosis Assay by Flow Cytometry

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

-

Cell Treatment: Seed cells and treat with this compound or APG-1252-M1 for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase Activity Assay (e.g., Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or APG-1252-M1.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to the number of cells or a vehicle control to determine the fold-increase in caspase-3/7 activity.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP-1.

-

Protein Extraction: Treat cells with this compound or APG-1252-M1, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against cleaved caspase-3 and cleaved PARP-1. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to assess the extent of caspase-3 and PARP-1 cleavage.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of the mechanism of action can aid in understanding the research process.

Figure 2: Experimental Workflow for this compound Characterization. A multi-faceted approach combining in vitro, in vivo, and mechanistic studies is employed to fully elucidate the anti-cancer activity of this compound.

Figure 3: Logical Progression of this compound's Mechanism of Action. The sequential events following this compound administration culminate in the execution of the apoptotic program in cancer cells.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on Bcl-2 and Bcl-xL for survival. Its mechanism of action, centered on the induction of BAX/BAK-dependent apoptosis, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other BH3 mimetics. Continued investigation into the nuances of its activity and potential combination therapies will be crucial for optimizing its clinical application and overcoming resistance mechanisms.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. OUH - Protocols [ous-research.no]

Pelcitoclax's Disruption of BCL-xL:BIM Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelcitoclax (also known as APG-1252) is a potent, second-generation, dual B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra-large (BCL-xL) inhibitor being investigated for the treatment of various solid tumors and hematologic malignancies.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in disrupting the BCL-xL:BIM protein-protein interaction. This guide will detail the underlying signaling pathways, present quantitative data on this compound's activity, and provide comprehensive experimental protocols for key assays used to characterize its function.

Introduction: The BCL-2 Family and Apoptosis Evasion in Cancer

The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[2] This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1).[2] In healthy cells, a delicate balance between these opposing factions dictates cell fate. However, in many cancers, this equilibrium is shifted towards survival through the overexpression of anti-apoptotic proteins like BCL-xL.[3]

BCL-xL sequesters pro-apoptotic "BH3-only" proteins, such as BIM, preventing them from activating the effector proteins BAX and BAK.[4] This sequestration is a key mechanism of apoptosis evasion, contributing to tumor progression and resistance to conventional therapies.[3] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins, known as BH3 mimetics, can bind to the hydrophobic groove of anti-apoptotic proteins, displacing the sequestered BH3-only proteins and thereby initiating apoptosis.[1]

This compound is a BH3 mimetic designed to inhibit both BCL-2 and BCL-xL.[5] It is a prodrug that is converted to its active metabolite, APG-1252-M1, with this conversion being significantly higher in tumor tissues compared to plasma.[6] This tumor-targeted activation strategy aims to mitigate the on-target thrombocytopenia associated with BCL-xL inhibition.[6]

Mechanism of Action: this compound-Mediated Disruption of BCL-xL:BIM

This compound functions by competitively binding to the BH3-binding groove of BCL-xL, thereby displacing BIM.[7] Once liberated, BIM is free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3]

Signaling Pathway Diagram

Caption: BCL-xL:BIM signaling pathway and this compound's point of intervention.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for this compound and its active metabolite, APG-1252-M1, from various preclinical studies.

Table 1: Binding Affinity of this compound

| Compound | Target | Binding Affinity (Ki) | Reference |

| This compound (APG-1252) | BCL-2/BCL-xL | < 1 nM | [8] |

Table 2: In Vitro Cellular Activity of this compound and its Metabolite

| Cell Line | Cancer Type | Compound | IC50 | Reference |

| SNK-1 | NK/T-Cell Lymphoma | This compound | 2.652 ± 2.606 µM | [6] |

| SNK-6 | NK/T-Cell Lymphoma | This compound | 1.568 ± 1.109 µM | [6] |

| SNK-8 | NK/T-Cell Lymphoma | This compound | 0.557 ± 0.383 µM | [6] |

| SNK-1 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 µM | [6] |

| SNK-6 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 µM | [6] |

| SNK-8 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 µM | [6] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C%) | Reference |

| SNK-6 | NK/T-Cell Lymphoma | This compound (65 mg/kg, twice weekly) | 13.7% | [6] |

| SNK-6 | NK/T-Cell Lymphoma | This compound (100 mg/kg, twice weekly) | 30.7% | [6] |

| SNK-6 | NK/T-Cell Lymphoma | This compound (65 mg/kg, once weekly) | 22.5% | [6] |

| SNK-6 | NK/T-Cell Lymphoma | This compound (100 mg/kg, once weekly) | 28.9% | [6] |

| Gastric Cancer PDXs (18 models) | Gastric Cancer | This compound | 18.7% (sensitive) - 120.0% (resistant) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the disruption of BCL-xL:BIM complexes by this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity

This assay measures the direct binding of this compound to BCL-xL.

Caption: Workflow for a TR-FRET based binding assay.

-

Reagent Preparation : Prepare all reagents in a suitable assay buffer (e.g., TR-FRET buffer). This includes recombinant His-tagged BCL-xL, biotinylated BIM BH3 peptide, a terbium-labeled anti-His antibody (donor), and a streptavidin-labeled fluorophore (acceptor).

-

Compound Preparation : Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Setup : In a low-volume 384-well plate, add the assay components in the following order:

-

This compound or vehicle control.

-

His-tagged BCL-xL.

-

Biotinylated BIM BH3 peptide.

-

A pre-mixed solution of the terbium-labeled donor and streptavidin-labeled acceptor.

-

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection : Read the plate on a TR-FRET enabled plate reader. The donor is excited (e.g., at 340 nm), and emission is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis : Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for BCL-xL:BIM Complex Disruption

This method is used to assess the disruption of the BCL-xL:BIM complex in cells or tumor tissues following treatment with this compound.

Caption: A typical workflow for a co-immunoprecipitation experiment.

-

Sample Preparation : Treat cells in culture or tumor-bearing animals with this compound or a vehicle control for the desired time.

-

Lysis : Harvest cells or homogenize tumor tissue in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing : Incubate the lysate with control IgG and protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation : Incubate the pre-cleared lysate with a primary antibody specific for BCL-xL overnight at 4°C with gentle rotation.

-

Immune Complex Capture : Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.

-

Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against BIM to detect the amount of BIM that was co-immunoprecipitated with BCL-xL. A decrease in the BIM signal in the this compound-treated samples compared to the control indicates disruption of the BCL-xL:BIM complex.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

-

Cell Plating : Seed cells in a white-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation : Incubate the plate for a time course determined to be appropriate for apoptosis induction in the specific cell line.

-

Reagent Addition : Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a volume equal to the cell culture medium.

-

Signal Development : Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

-

Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis : The luminescent signal is proportional to the amount of caspase-3/7 activity. Analyze the data to determine the dose-dependent induction of apoptosis by this compound.

Conclusion